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molecular formula C19H20F3NO B3049502 1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol CAS No. 208989-32-6

1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol

Cat. No. B3049502
M. Wt: 335.4 g/mol
InChI Key: YFVBEBRJPYXQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06034090

Procedure details

3.25 g (0.135 mol) of Mg are mixed with a spatula tipfull of 12, and a solution of 30.4 g (0.135 mol) of 2-bromo-1-trifluoromethylbenzene in 125 ml of THF is added dropwise. The mixture is stirred for one hour at room temperature and 10.1 g (0.041 mol) of benzylpiperidone are added dropwise. The mixture is stirred for 1 hour at room temperature and a saturated ammonium chloride solution is added. After extraction with ethyl ether, the organic phase is dried and the solvent is evaporated off under reduced pressure. The product is purified by chromatography on a silica gel column using a cyclohexane/ethyl acetate mixture as the eluent to give 6.8 g of 1-benzyl-4-hydroxy-4-(2-tri-fluoromethylphenyl)piperidine, which is hydrogenated with 0.7 g of 10% Pd/C in 75 ml of 95% ethanol which has been brought to acid pH by the addition of hydrochloric acid, the mixture being heated at a temperature of 60° C. for 8 hours. The catalyst is filtered off to give 2.1 g of the title product M.p. 247-251° C.
[Compound]
Name
Mg
Quantity
3.25 g
Type
reactant
Reaction Step One
[Compound]
Name
12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
10.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([F:11])([F:10])[F:9].[CH2:12]([N:19]1[CH2:24][CH2:23][CH2:22][CH2:21][C:20]1=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[Cl-].[NH4+].C1C[O:31]CC1>>[CH2:12]([N:19]1[CH2:24][CH2:23][C:22]([OH:31])([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[C:8]([F:11])([F:10])[F:9])[CH2:21][CH2:20]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Mg
Quantity
3.25 g
Type
reactant
Smiles
Name
12
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
30.4 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C(F)(F)F
Name
Quantity
125 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CCCC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for 1 hour at room temperature
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl ether
CUSTOM
Type
CUSTOM
Details
the organic phase is dried
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product is purified by chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C1=C(C=CC=C1)C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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